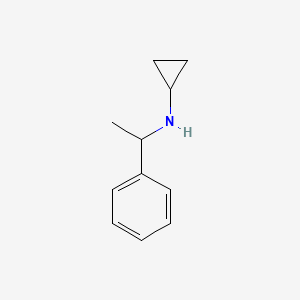

n-(1-Phenylethyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51586-25-5 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-(1-phenylethyl)cyclopropanamine |

InChI |

InChI=1S/C11H15N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |

InChI Key |

IYKMJEUFFZDRLS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC2CC2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC2 |

Synonyms |

alpha-methyl-N-cyclopropylbenzylamine N-(1-methyl)cyclopropylbenzylamine N-cyclopropyl-alpha-methylbenzylamine NMCPBA |

Origin of Product |

United States |

Contextualization Within Cyclopropanamine Chemistry

Cyclopropylamines are a significant subclass of organic compounds characterized by the presence of an amino group attached to a cyclopropane (B1198618) ring. acs.org This structural motif imparts unique electronic and steric properties, making them valuable intermediates in organic synthesis and components of biologically active molecules. acs.org The synthesis of cyclopropylamines has been an area of intensive research, with methods such as the Curtius rearrangement, Simmons-Smith reaction, and metal-catalyzed reactions of diazo compounds being widely employed. acs.orgmdpi.com More recent advancements include Kulinkovich-type reactions and metal-catalyzed C-H functionalization. acs.org

N-(1-Phenylethyl)cyclopropanamine fits within this class as a secondary amine where the nitrogen atom is bonded to both a cyclopropyl (B3062369) group and a 1-phenylethyl group. The presence of the cyclopropane ring makes the adjacent C-C bond susceptible to cleavage under certain conditions, a reactivity that is exploited in various synthetic transformations. acs.org Specifically, cyclopropylamines bearing an electron-donating group, such as the nitrogen atom, can function as donor-acceptor cyclopropanes, leading to the formation of 1,3-dipoles upon ring opening. acs.org This reactivity has been utilized in the synthesis of more complex molecules, including indole (B1671886) alkaloids. acs.org

Significance As a Chiral Amine Scaffold

The defining feature of N-(1-phenylethyl)cyclopropanamine is its chirality, which arises from the stereocenter at the benzylic carbon of the 1-phenylethyl group. Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and resolving agents. The 1-phenylethylamine (B125046) (α-PEA) fragment itself is a widely used and inexpensive chiral inducer in the synthesis of enantiomerically pure compounds. mdpi.com

Overview of Academic Research Trajectories

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced. organic-chemistry.orgvaia.com For the synthesis of this compound, this can be envisioned through two main pathways: the reaction of cyclopropyl (B3062369) methyl ketone with 1-phenylethylamine (B125046) or the reaction of acetophenone (B1666503) with cyclopropanamine.

Biocatalysis using imine reductases (IREDs) has become a powerful tool for the synthesis of chiral amines due to high efficiency and stereoselectivity under mild, aqueous conditions. nih.govmdpi.com IREDs, a class of NADPH-dependent oxidoreductases, can catalyze the asymmetric reductive amination of a prochiral ketone and an amine to produce the desired amine product with high enantiomeric excess. mdpi.com

In the context of this compound synthesis, an engineered IRED could be employed to catalyze the reaction between cyclopropyl methyl ketone and 1-phenylethylamine. The enzyme's active site would selectively bind the imine intermediate to deliver a hydride from the NADPH cofactor to one face of the C=N double bond, thereby establishing the stereochemistry at the new chiral center. Recent discoveries have identified IREDs with broad substrate scope, capable of accommodating bulky amines and ketones, making this a feasible and highly attractive route for producing enantiopure diastereomers of the target compound. nih.govresearchgate.net The chemoenzymatic synthesis of structurally similar compounds, such as (R)-selegiline, has been successfully demonstrated using an IRED-catalyzed reductive amination as the key step, achieving high conversion and stereoselectivity. mdpi.com

Table 1: Potential Imine Reductase (IRED) Systems for Synthesis

| Enzyme Source/Mutant | Substrate Type | Potential Application | Reference |

|---|---|---|---|

| IRED from Penicillium camemberti | Ketones and bulky amines | Reductive amination of acetophenone with cyclopropanamine. | researchgate.net |

| IR36-M5 Mutant | Phenylacetone and primary amines | Reductive amination of cyclopropyl methyl ketone with 1-phenylethylamine. | mdpi.com |

A more traditional approach to reductive amination involves heterogeneous catalytic hydrogenation. In this method, the carbonyl compound and amine are mixed in the presence of a metal catalyst, typically supported on a solid phase like carbon, under an atmosphere of hydrogen gas. libretexts.orgnih.gov The reaction proceeds through the in-situ formation of an imine, which is then hydrogenated on the catalyst surface. libretexts.org

For the synthesis of this compound, a mixture of acetophenone and cyclopropanamine could be subjected to hydrogenation over a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. rsc.orgrsc.org The conditions, including pressure, temperature, and solvent, must be carefully optimized to favor the formation of the secondary amine over potential side reactions, such as the reduction of the ketone to an alcohol or over-alkylation of the amine. While effective for forming the C-N bond, this method generally does not offer stereocontrol unless a chiral auxiliary or a chirally modified catalyst is used, resulting in a mixture of diastereomers.

Table 2: Typical Conditions for Heterogeneous Catalytic Hydrogenation

| Catalyst | Support | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | H₂ (1-10 bar), 25-80 °C, acidic/neutral media | Widely used, good activity for C=N reduction. | nih.gov |

| Platinum (Pt) | Carbon (C) | H₂ (1-5 bar), RT | Highly active, can sometimes lead to ring opening in strained systems. | rsc.org |

This strategy focuses on the reduction of a pre-formed, isolated imine. The imine can be synthesized by condensing 1-phenylethylamine with a cyclopropyl carbonyl compound. The subsequent reduction can be achieved with a variety of reagents. For non-stereoselective synthesis, common hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective.

For enantioselective synthesis, which is crucial for this target molecule, a prochiral imine can be reduced using a chiral reducing agent or through catalytic asymmetric transfer hydrogenation. Chiral organocatalysts or transition-metal complexes with chiral ligands can facilitate the enantioselective transfer of hydrogen from a source like formic acid or isopropanol (B130326) to the imine. This approach allows for the specific formation of one diastereomer over the other, depending on the chirality of the catalyst and the starting amine.

Approaches via Cyclopropanation Reactions

These methods involve the formation of the cyclopropane ring as a key synthetic step. This can be achieved by acting on an alkene precursor or by starting with a molecule that already contains a cyclopropane ring and derivatizing it.

Asymmetric cyclopropanation is a powerful method for constructing chiral cyclopropane rings with high enantioselectivity. wikipedia.orgrsc.org This can be achieved using various methods, including the Simmons-Smith reaction with chiral additives or, more commonly, transition-metal-catalyzed reactions of alkenes with diazo compounds or other carbene precursors. wikipedia.orgnih.gov

A potential route to this compound could involve the asymmetric cyclopropanation of an alkene such as N-cinnamyl-1-phenylethylamine. Catalytic systems based on rhodium(II) or cobalt(II) complexes with chiral ligands are known to effectively catalyze the decomposition of diazo compounds and mediate the stereoselective transfer of the carbene to the alkene. nih.govnih.gov The inherent chirality of the 1-phenylethylamine moiety can influence the diastereoselectivity of the cyclopropanation, a phenomenon known as substrate-controlled diastereoselection. Alternatively, a reagent-controlled reaction using a powerful chiral catalyst can override the substrate's influence to favor the desired diastereomer.

Table 3: Methods for Asymmetric Cyclopropanation

| Reaction Name / Catalyst Type | Carbene Source | Key Features | Reference |

|---|---|---|---|

| Simmons-Smith Reaction | Iodomethylzinc iodide (from CH₂I₂) | Stereospecific (syn addition), can be made asymmetric with chiral ligands. | wikipedia.orgnih.gov |

| Rh(II)-catalyzed | Diazoacetate or other diazo compounds | High efficiency and selectivity with chiral carboxylate ligands. | nih.gov |

| Co(II)-porphyrin catalyzed | α-Aryldiazomethanes | Effective for radical-mediated cyclopropanation of alkenes. | nih.govnih.gov |

An alternative and highly versatile strategy involves the synthesis of a cyclopropane ring bearing a functional group that can be later converted into an amine. A common precursor is cyclopropanecarboxylic acid. This acid can be synthesized via the cyclopropanation of an acrylate (B77674) ester followed by hydrolysis.

Once the carboxylic acid is obtained, it can be converted to the primary amine, cyclopropanamine, through several classical rearrangement reactions, such as the Curtius, Hofmann, or Schmidt rearrangements. For instance, the Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide (B81097) (via the acid chloride and sodium azide), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine. google.com

After the synthesis of cyclopropanamine, the final step is the N-alkylation with (R)- or (S)-1-phenylethyl bromide or a related electrophile to furnish the target this compound. This final step is a standard nucleophilic substitution reaction. This modular approach allows for the separate synthesis of the two key fragments (the cyclopropylamine and the phenylethyl group) before their final coupling.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, related strategies provide a blueprint for its potential construction.

One plausible MCR approach involves the reductive amination of a cyclopropyl ketone or aldehyde with 1-phenylethylamine. For instance, a sustainable three-component reductive amination protocol has been developed for the chemoselective coupling of optically active donor-acceptor carbonyl-cyclopropanes with various amines. nih.gov This method utilizes an organocatalyst, such as diphenyl phosphate (B84403), and a Hantzsch ester as a hydride source, offering advantages like the absence of epimerization and the formation of mono-N-alkylation products. nih.gov Adapting this to cyclopropanone (B1606653) or cyclopropanecarboxaldehyde (B31225) and 1-phenylethylamine could provide a direct route to the target molecule.

Another potential MCR could be based on the Kulinkovich-Szymoniak reaction, which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents mediated by a titanium(II) catalyst and a Lewis acid. organic-chemistry.org A one-pot variation of this, incorporating the subsequent N-alkylation with a 1-phenylethyl halide, could be envisioned as a tandem MCR-like process.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to this compound are critical for its practical application. Key methods include reductive amination and pathways involving the formation of the cyclopropane ring followed by amination.

A common and direct method is the reductive amination of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine. google.com This process typically involves the formation of an imine intermediate, which is then reduced. The use of a Lewis acid like titanium(IV) isopropoxide can facilitate the imine formation, followed by reduction with an agent like sodium borohydride. google.com

An alternative strategy involves the initial synthesis of cyclopropylamine, which is then alkylated with a 1-phenylethyl derivative. The synthesis of cyclopropylamine itself can be achieved through various routes, including the Hofmann rearrangement of cyclopropanecarboxamide. acs.org Continuous-flow microreaction systems have been shown to significantly improve the efficiency and safety of this rearrangement, achieving high yields in short reaction times. acs.org

The choice of synthetic route often depends on the desired stereochemistry. The use of a chiral starting material, such as (R)- or (S)-1-phenylethylamine, in reductive amination allows for the synthesis of specific diastereomers of this compound.

Yield Optimization Studies

Optimizing the yield of this compound synthesis is a key research focus. In reductive amination, the choice of reducing agent, solvent, and catalyst plays a crucial role. For the synthesis of related cyclopropylamines, studies have shown that the reaction conditions, such as temperature and the presence of a phase transfer catalyst, can significantly impact the yield.

For instance, in the synthesis of 1-phenylcyclopropane carboxylic acid, a precursor to related structures, the choice of base and the use of a phase transfer catalyst were found to be critical for maximizing the yield of the cyclopropanation step. Similarly, in the amidation of cyclopropanecarboxylate (B1236923) esters, the reaction temperature and pressure are carefully controlled to achieve yields above 90%. googleapis.com

In continuous-flow synthesis of cyclopropylamine, a yield of up to 96% was achieved with a residence time of only 4 minutes at 90 °C. acs.org This highlights the potential of modern synthetic technologies to significantly enhance yield and throughput.

Below is an interactive data table summarizing yield data for related cyclopropylamine syntheses, which can inform optimization strategies for this compound.

| Reaction | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| Reductive Amination | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine | Ti(OiPr)₄, NaBH₄ | 70°C, then 0°C | Not specified | google.com |

| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOCl, NaOH | Continuous-flow, 90°C | 96% | acs.org |

| Amidation | Cyclopropanecarboxylate ester | Ammonia, Alkali metal salt of a polyhydric alcohol | 85-115°C, 3.5-6.2 bar | >90% | googleapis.com |

| Kulinkovich-Szymoniak | Alkanenitriles, Grignard reagents | Ti(OPr-i)₄, BF₃·OEt₂ | Not specified | Moderate to good | organic-chemistry.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like this compound. rsc.orgrsc.org This involves the use of renewable resources, safer solvents, and more energy-efficient processes.

Reductive amination, a key step in many syntheses of this compound, is a focus of green chemistry improvements. acs.org Traditional methods often use stoichiometric amounts of reducing agents that generate significant waste. Catalytic reductive amination, using hydrogen gas or transfer hydrogenation with a recyclable catalyst, offers a greener alternative. rsc.org The use of biocatalysis, employing enzymes like amine dehydrogenases, is another promising green approach for the synthesis of chiral amines. frontiersin.org

The choice of solvent is another critical factor. The development of syntheses in greener solvents like water or ethanol, or even under solvent-free conditions, is a key goal. acs.orgnih.gov For example, microwave-assisted, solvent-free, and base-free alkylation of amines with alcohols catalyzed by iridium has been reported as a green reaction. nih.gov

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of chemical processes, encouraging the adoption of more sustainable practices in amine synthesis. rsc.org By analyzing factors such as atom economy, E-factor (environmental factor), and process mass intensity, chemists can quantitatively assess the "greenness" of a synthetic route.

Enantioselective Synthetic Strategies

Achieving enantioselectivity in the synthesis of this compound is crucial for accessing specific, optically pure isomers. This is often accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov In the context of this compound synthesis, a chiral auxiliary can be attached to either the cyclopropane or the phenylethyl moiety to influence the formation of a specific stereoisomer.

One common strategy involves the use of (R)- or (S)-1-phenylethylamine as a chiral auxiliary. nih.govmdpi.com This readily available and inexpensive amine can be reacted with a suitable cyclopropane precursor to form a diastereomeric mixture of amides or imines. nih.govuan.mx These diastereomers, possessing different physical properties, can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer of N-substituted cyclopropanamine. For instance, the diastereoselective conjugate addition of a lithium amide derived from (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester has been employed in the synthesis of pyrrolizidine (B1209537) alkaloids, showcasing the utility of chiral amine auxiliaries in controlling stereochemistry. mdpi.com

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. youtube.com This method utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. youtube.com

In the synthesis of molecules with stereocenters similar to this compound, various catalytic systems have been developed. For example, copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines has been achieved using chiral phosphorus ligands containing α-phenylethylamine fragments, resulting in high yields and enantioselectivities. mdpi.com Similarly, gold(I) catalysts have been used in three-component reactions of imines, terminal alkynes, and sulfonylisocyanates to produce cyclic carbamimidates with moderate to excellent enantioselectivity. nih.gov These examples highlight the potential of asymmetric catalysis in establishing the stereocenters found in this compound and its analogs. A phosphite-mediated stereoretentive C–H alkylation of N-alkylpyridinium salts derived from chiral primary amines has also been reported, demonstrating a method for chirality transfer. nih.gov

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the case of this compound derivatives, this involves controlling the configuration of the stereocenter on the cyclopropane ring relative to the existing stereocenter on the phenylethyl group.

Directed cyclopropanation reactions are a powerful tool for achieving diastereoselectivity. For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to proceed with high diastereoselectivity, yielding stereodefined bicyclopropanes. nih.gov The rigidity of the cyclopropyl core in these substrates allows for a substrate-directed transformation. nih.gov This principle can be applied to the synthesis of this compound derivatives by employing a substrate where the 1-phenylethylamino group directs the approach of the cyclopropanating agent.

Furthermore, the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles showcases a sequence of reactions, including a palladium-catalyzed cyclization, that can lead to products with varying degrees of stereoselectivity. aalto.fi The stereochemical outcome of such reactions is often influenced by the nature of the starting materials and reaction conditions.

Chiral Resolution Techniques for this compound

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are employed to separate the desired stereoisomers.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting salts are diastereomers and thus have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgmdpi.comrsc.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org The efficiency of this process depends on the choice of the resolving agent and the crystallization conditions. rsc.org

| Resolving Agent | Target Compound | Key Observation | Reference |

| D-tartaric acid | α-phenylethylamine | Chiral selectivity occurs upon crystallisation. | rsc.org |

| di-p-toluoyl-D-tartaric acid | α-phenylethylamine | Chiral interactions in solution were negligible. | rsc.org |

| (-)-Tartaric acid | (1-methyl-2-phenyl)-ethylamine | Rapid crystallization under kinetic control yields high enantiomeric purity. | gavinpublishers.com |

Chromatographic Separation of Enantiomers (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.comyoutube.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. researchgate.netresearchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase through interactions like hydrogen bonding and π-π stacking. sigmaaldrich.comyoutube.com The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, significantly influences the separation. researchgate.netnih.gov Additives like acids or bases are often incorporated into the mobile phase to improve peak shape and resolution. researchgate.net Chiral HPLC offers a versatile and efficient method for both analytical determination of enantiomeric purity and preparative isolation of enantiomers of this compound. nih.govnih.gov

| Chiral Stationary Phase | Analyte Type | Key Feature | Reference |

| α1-acid glycoprotein (B1211001) (AGP) | Verapamil enantiomers | Achieved chiral separation, but with long run times. | nih.gov |

| LarihcShell-P (core shell isopropyl carbamate (B1207046) cyclofructan 6) | Verapamil enantiomers | Provided higher efficiency and shorter analysis time. | nih.gov |

| Chiralpak AD-H | Hydroxychloroquine enantiomers | Baseline separation achieved with an optimized normal phase method. | nih.gov |

| Lux Cellulose-3 | (R,S)-1-phenylethanol and its esters | Baseline chiral separation of enantiomers. | mdpi.com |

Enzymatic Resolution Approaches

The stereoselective synthesis of this compound, a chiral molecule with significant potential in pharmaceutical and agrochemical research, can be approached through various methods. Among these, enzymatic resolution offers a powerful and environmentally benign strategy for obtaining enantiomerically pure forms of this compound or its key precursors. This approach leverages the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, facilitating their separation. While specific studies on the direct enzymatic resolution of this compound are not extensively documented in publicly available literature, the principles of this technique are well-established through research on structurally related molecules, particularly the resolution of 1-phenylethylamine and the biocatalytic synthesis of chiral cyclopropane derivatives.

Enzymatic kinetic resolution is a widely employed method for producing enantiopure amines. nih.gov This process typically involves the use of lipases to catalyze the acylation of a racemic amine. The enzyme selectively acylates one enantiomer at a much faster rate than the other, resulting in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Burkholderia cepacia are frequently utilized for the resolution of primary and secondary amines. nih.gov The choice of acyl donor is crucial for the efficiency and selectivity of the resolution. While simple esters like ethyl acetate (B1210297) can be used, research has shown that activated acyl donors, such as vinyl acetate, or those with specific structural features, like ethyl methoxyacetate (B1198184), can significantly enhance reaction rates and enantioselectivity. nih.govnih.gov For instance, the use of ethyl methoxyacetate was found to increase the reaction rate of the aminolysis of 1-phenylethanamine over 100-fold compared to ethyl butyrate. nih.gov

The reaction medium also plays a critical role. Organic solvents like hexane, toluene, and ionic liquids have been successfully employed. nih.govscielo.br The use of ionic liquids has been shown to enhance the stability and reusability of the enzymes. nih.gov Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. scielo.br In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. scielo.br

While direct data for this compound is limited, the extensive research on the enzymatic resolution of 1-phenylethanamine provides a strong foundation for developing a similar biocatalytic process for the target molecule. The following table summarizes typical conditions and outcomes for the lipase-catalyzed kinetic resolution of 1-phenylethanamine, a key structural component of this compound.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (product) (%) | Reference |

| Burkholderia cepacia lipase (BCL) | Vinyl acetate | [Bmim][PF6] | 35 | 50 | 99 | nih.gov |

| Candida antarctica lipase B (CALB) | Vinyl acetate | Toluene | 60 | 92 | 85 | scielo.br |

| Candida rugosa lipase (CRL) | Vinyl acetate | [Bmim][PF6] | 25 | 44 | >99 (E value=453) | nih.gov |

Furthermore, biocatalytic methods for the asymmetric synthesis of the cyclopropane ring itself represent another powerful enzymatic strategy. Engineered enzymes, such as myoglobin (B1173299) variants and promiscuous tautomerases, have been developed to catalyze the stereoselective cyclopropanation of olefins. rochester.edunih.gov These biocatalysts can produce chiral cyclopropane derivatives with high diastereo- and enantioselectivity, which could then be further functionalized to synthesize the desired this compound. This chemoenzymatic approach allows for the construction of the chiral cyclopropane scaffold from prochiral starting materials.

For example, engineered myoglobin catalysts have been used for the cyclopropanation of styrene (B11656) derivatives with diazo compounds to yield highly enantioenriched cyclopropyl ketones. rochester.edu These ketones can serve as versatile intermediates for further chemical transformations. Similarly, engineered tautomerases have been shown to catalyze the enantioselective synthesis of various cyclopropanes. nih.gov

The following table illustrates the performance of engineered enzymes in the synthesis of chiral cyclopropane precursors.

| Enzyme | Substrate | Product | Diastereomeric Ratio | Enantiomeric Ratio | Reference |

| Engineered Myoglobin | Styrene & α-aryl diazoketone | Chiral cyclopropyl ketone | - | - | rochester.edu |

| Engineered 4-oxalocrotonate tautomerase (4-OT) | Cinnamaldehyde derivative | Chiral cyclopropane | up to 25:1 | up to 99:1 | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For n-(1-Phenylethyl)cyclopropanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, ethyl, and cyclopropyl (B3062369) groups. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of these signals provide critical information about the connectivity and spatial arrangement of the atoms.

The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum, approximately between 7.2 and 7.4 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern of the phenyl ring, but for an unsubstituted phenyl group, a complex multiplet is expected.

The methine proton of the 1-phenylethyl group is attached to a chiral center and would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be influenced by the neighboring phenyl ring and the nitrogen atom. The methyl protons of the 1-phenylethyl group would present as a doublet, coupling with the single methine proton.

The protons on the cyclopropane (B1198618) ring are diastereotopic and would give rise to complex multiplets in the upfield region of the spectrum, typically below 1.0 ppm. The methine proton on the cyclopropane ring that is attached to the nitrogen would be shifted further downfield compared to the methylene (B1212753) protons of the cyclopropane ring. A broad singlet corresponding to the N-H proton is also anticipated, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | - |

| CH-Ph | ~3.80 | q | ~6.5 |

| CH₃ | ~1.40 | d | ~6.5 |

| NH | Variable | br s | - |

| CH-cyclopropyl | ~2.20 | m | - |

Note: These are predicted values and may vary in an experimental spectrum.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbon atoms of the phenyl ring would resonate in the aromatic region, typically between 125 and 145 ppm. The ipso-carbon, to which the ethyl group is attached, would be found at the downfield end of this range.

The methine and methyl carbons of the 1-phenylethyl group would appear in the aliphatic region. The methine carbon, being attached to the nitrogen and the phenyl ring, would be expected around 50-60 ppm, while the methyl carbon would be at a higher field, around 20-25 ppm.

The carbons of the cyclopropane ring would be observed at a very high field due to their strained nature. The methine carbon attached to the nitrogen would be the most downfield of the cyclopropyl carbons, while the methylene carbons would be significantly shielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (ipso) | ~145 |

| Phenyl C (ortho, meta, para) | 126-129 |

| C H-Ph | ~58 |

| C H₃ | ~24 |

| C H-cyclopropyl | ~30 |

| C H₂-cyclopropyl | ~8 |

Note: These are predicted values and may vary in an experimental spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the methine proton and the methyl protons of the 1-phenylethyl group, and among the protons of the cyclopropane ring. This would confirm the presence of these structural fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for connecting the different structural fragments of the molecule. For instance, correlations would be expected between the methine proton of the 1-phenylethyl group and the ipso-carbon of the phenyl ring, as well as the methine carbon of the cyclopropyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₅N. The exact mass calculated for the protonated molecule [M+H]⁺ would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. nih.gov

Fragmentation Pathways in Mass Spectrometry

In the mass spectrometer, the molecular ion of this compound can be induced to fragment. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for amines include alpha-cleavage and cleavage involving the aromatic ring.

A likely primary fragmentation pathway would be the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). For this compound, this could lead to the formation of a stable benzylic cation at m/z 105 by loss of the cyclopropylamine (B47189) radical. Another possible alpha-cleavage could involve the loss of the phenylethyl radical to form a cyclopropylaminium ion.

Further fragmentation of the primary ions can also occur. The benzylic cation at m/z 105 could lose acetylene (B1199291) (C₂H₂) to form a tropylium (B1234903) ion at m/z 77, which is characteristic of compounds containing a benzyl (B1604629) group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (Benzylic cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) or Tropylium ion from rearrangement |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" that corresponds to its functional groups. For this compound, a secondary amine, several characteristic absorption bands are predicted.

The most notable feature would be the N-H stretching vibration, which for secondary amines typically appears as a single, sharp band of weak to moderate intensity in the 3350-3310 cm⁻¹ region. orgchemboulder.comwpmucdn.com The presence of a single band distinguishes it from primary amines, which show two bands in this region. orgchemboulder.comwpmucdn.com Another key indicator for the amine group is the N-H wagging vibration, a broad band often observed between 910-665 cm⁻¹. orgchemboulder.com

The aromatic phenyl group would be identified by several absorptions. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org Characteristic C=C stretching vibrations within the benzene (B151609) ring usually appear as a series of sharp bands in the 1600-1450 cm⁻¹ range. libretexts.org

The aliphatic portions of the molecule, including the ethyl and cyclopropyl groups, also present distinct signals. The C-H stretching of the sp³-hybridized carbons would result in strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org The C-N stretching of the aliphatic amine is anticipated to be in the 1250–1020 cm⁻¹ region. orgchemboulder.comlibretexts.org The cyclopropyl ring itself has characteristic C-H stretching vibrations that can appear at slightly higher frequencies than typical alkanes, sometimes above 3000 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak-Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Weak-Medium |

| 2960 - 2850 | C-H Stretch | Alkyl (Ethyl & Cyclopropyl) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl) | Medium, Sharp |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak-Medium |

| 910 - 665 | N-H Wag | Secondary Amine | Medium, Broad |

This table represents predicted data based on characteristic functional group frequencies. No experimental IR spectrum for this compound was found in the surveyed literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide unambiguous proof of the molecular connectivity, conformational preferences, and, crucially, the absolute stereochemistry of this compound.

The molecule contains a chiral center at the carbon atom of the phenylethyl group bonded to the nitrogen. By crystallizing an enantiomerically pure sample, X-ray crystallography can determine its absolute configuration (whether it is the R or S enantiomer). This is often achieved through the analysis of anomalous dispersion effects. The analysis of related chiral phenylethylamine structures has been crucial in assigning absolute configurations in various chemical contexts. nih.gov

The crystallographic data would yield a detailed molecular geometry, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the expected geometries of the phenyl and cyclopropyl rings.

Torsional Angles: These angles define the molecule's conformation, describing the spatial relationship and rotation around single bonds, such as the orientation of the phenyl group relative to the cyclopropylamine moiety. Studies on similar molecules, like N-[(1S)-1-phenylethyl]benzamide, have shown how molecular conformation can be influenced by rotations of phenyl rings. nih.gov

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds involving the amine's N-H group, which are critical for stabilizing the crystal structure. nih.govnih.gov

| Parameter | Illustrative Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁ | Symmetry elements within the unit cell |

| a, b, c (Å) | a ≈ 5, b ≈ 9, c ≈ 14 | Unit cell dimensions |

| β (°) | ≈ 100° | Unit cell angle |

| Volume (ų) | ≈ 650 | Volume of the unit cell |

| Z | 2 | Number of molecules per unit cell |

| Key Bond Length (C-N) | ~1.47 Å | Interatomic distance |

This table presents hypothetical data for illustrative purposes, based on typical values for similar small organic molecules. nih.gov No experimental crystal structure for this compound was found in the surveyed literature.

Enzymatic Transformations and Biocatalytic Applications

Substrate Recognition by Imine Reductases and Related Enzymes

Imine reductases (IREDs) are a class of NADPH-dependent enzymes that have gained prominence for their ability to catalyze the stereoselective synthesis of chiral amines via the reduction of imines and reductive amination of carbonyls. nih.gov The recognition of a broad range of substrates by these enzymes is a key area of research, as it allows for the production of a diverse array of valuable chemical entities. nih.gov

The synthesis of N-(1-Phenylethyl)cyclopropanamine involves the reductive amination of a ketone (acetophenone) with an amine (cyclopropylamine). Studies characterizing various IREDs have investigated their efficacy in catalyzing this specific transformation. While the substrate scope of IREDs is wide, the conversion efficiency can vary significantly depending on the specific enzyme and reaction conditions. nih.gov For instance, in a screening of multiple IREDs, none were found to achieve complete conversion to this compound from acetophenone (B1666503) and cyclopropylamine (B47189) under the tested parameters, highlighting the ongoing need to discover or engineer more efficient IREDs. nih.gov The exploration of biosynthetic pathways for enzymes with promiscuous reactivity is a promising strategy to expand the repertoire of IREDs available for challenging transformations. nih.gov

Stereoselective Biocatalytic Synthesis of this compound

The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical and agrochemical industries. Biocatalysis, particularly using enzymes like IREDs, provides a powerful method for achieving high stereoselectivity. nih.gov

The biocatalytic synthesis of this compound from acetophenone and cyclopropylamine has been demonstrated using a panel of imine reductases. In one study, the reaction was tested at both 30°C and 37°C. The results indicated that while no single enzyme achieved full conversion, a maximum conversion of 59% was obtained with one of the tested IREDs at 30°C. nih.gov This demonstrates the feasibility of the biocatalytic route, though optimization is required to improve yields. The general applicability of biocatalysis for creating complex chiral molecules is further exemplified by the successful stereoselective synthesis of fluorinated cyclopropanes using engineered myoglobin-based catalysts, which achieved excellent diastereoselectivity and enantiomeric excess (up to 99:1 d.r. and 99% e.e.). nih.gov Such advancements underscore the potential for developing highly efficient and selective biocatalysts for the synthesis of specific target molecules like this compound.

Table 1: Biocatalytic Synthesis of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Enzyme Class | Precursors | Product | Max. Conversion (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Acetophenone, Cyclopropylamine | This compound | 59 | Demonstrated feasibility, but no full conversion achieved in the panel. | nih.gov |

| Imine Reductase (IRED) | Cyclohexanone, Cyclopropylamine | N-Cyclopropylcyclohexylamine | >90 (for some IREDs) | High correlation of activity with other imine reductions. | nih.gov |

| Imine Reductase (IRED) | 4-Hydroxyphenylacetone, Cyclopropylamine | 4-[2-(Cyclopropylamino)propyl]phenol | 100 (for some IREDs) | Reaction went to completion with at least seven IREDs. | nih.gov |

| Engineered Myoglobin (B1173299) | gem-Difluoro alkenes, Diazoacetonitrile | gem-Difluorinated cyclopropane (B1198618) | >99 (e.e.) | Demonstrates high stereocontrol in biocatalytic cyclopropanation. | nih.gov |

Mechanistic Insights into Enzyme-Substrate Interactions

Understanding the mechanism of how an enzyme interacts with its substrates is fundamental to explaining its specificity and for guiding protein engineering efforts. For IREDs, the reaction proceeds through the formation of an imine intermediate from the ketone and amine, which is then asymmetrically reduced. The precise binding mode of the substrates within the enzyme's active site dictates the stereochemical outcome. nih.gov

Mechanistic studies on enzymes that act on cyclopropylamine derivatives, such as histone demethylase KDM1A, have revealed that these molecules can act as irreversible inhibitors by forming covalent adducts with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This specific reactivity of the cyclopropylamine ring is a crucial mechanistic detail. While direct structural studies of an IRED with this compound or its precursors are not widely available, insights can be drawn from related systems. For example, studies on other enzymes have used a combination of quantum mechanics (QM) calculations and molecular dynamics (MD) simulations to elucidate reaction pathways and identify key catalytic residues that stabilize intermediates. chemrxiv.org Such computational approaches are invaluable for gaining a deeper understanding of the enzyme-substrate interactions governing the synthesis of this compound.

This compound as a Ligand in Enzyme Studies

Beyond its synthesis, this compound and structurally related molecules can serve as ligands to probe the active sites of various enzymes. The phenylethylamine and cyclopropylamine motifs are present in many known enzyme inhibitors and bioactive molecules. nih.govmdpi.com For instance, derivatives of 1-substituted cyclopropylamine act as inhibitors of histone demethylase KDM1A, and related chiral amines are explored as potential ligands for acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method, often followed by more rigorous molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA), provides critical insights into the binding mode and affinity of a ligand. nih.govnih.gov

These simulation techniques can be applied to study the interaction of this compound with an enzyme's active site. For example, docking studies on other ligand-protein systems have successfully identified key interactions, such as hydrogen bonds with specific amino acid residues like Glu246 and Thr285 in the MCR-1 protein. nih.gov Such analyses can predict how this compound might fit into a catalytic pocket, what interactions stabilize its binding, and what its binding energy might be. This information is crucial for designing more potent inhibitors or for engineering enzymes with altered substrate specificities.

Table 2: Computational Methods in Enzyme-Ligand Studies This table is interactive. You can sort and filter the data.

| Method | Purpose | Typical Output | Example Application | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicts binding pose of a ligand in a protein's active site. | Binding affinity (score), ligand conformation, key interactions. | Screening potential inhibitors against the MCR-1 protein. | nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the protein-ligand complex over time. | Stability of binding, conformational changes, solvent effects. | Evaluating the stability of lead compounds in a transporter protein. | nih.gov |

| MM-PBSA/MM-GBSA | Calculates the binding free energy of a ligand to a protein. | ΔGbinding (binding affinity in kJ/mol or kcal/mol). | Estimating the binding affinity of small molecules to NF-kB. | nih.gov |

Identifying the specific amino acid residues within an enzyme's active site that are responsible for substrate binding and catalysis is a central goal of enzymology. nih.gov This is achieved through a combination of techniques, including site-directed mutagenesis, X-ray crystallography of enzyme-ligand complexes, and computational modeling.

Studies on enzymes that process molecules with cyclopropane rings have provided detailed pictures of their active sites. For example, in 1-aminocyclopropane-1-carboxylate synthase, a specific lysine (B10760008) residue was identified that covalently binds both the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and the substrate. nih.gov In other enzymes, a collection of hydrophobic, aromatic, and polar residues creates an extensive binding surface for ligands. nih.gov Computational studies, such as molecular docking, can also pinpoint key residues. A docking study of MCR-1 inhibitors suggested that interactions with residues Glu246 and Thr285 were critical for binding. nih.gov By analogy, these methods could be used to characterize the active site of an imine reductase or another target enzyme in complex with this compound, revealing the molecular basis for its recognition and transformation.

Role in Advanced Organic Synthesis and Scaffold Development

N-(1-Phenylethyl)cyclopropanamine as a Chiral Building Block

The presence of a stereogenic center in the 1-phenylethyl group makes this compound a valuable chiral auxiliary and building block in asymmetric synthesis. mdpi.comenamine.net Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. enamine.net The (R)- and (S)-enantiomers of this compound can be used to introduce chirality into a target molecule, guiding the stereochemical outcome of a reaction to produce a specific stereoisomer. mdpi.com This is often achieved by forming a diastereomeric intermediate which can then be separated, or by using the chiral amine to direct a subsequent stereoselective transformation. The development of methods for the large-scale synthesis of enantiomerically pure amines has made these chiral building blocks more accessible for drug discovery and development. enamine.net

Incorporation into Complex Molecular Architectures

The unique combination of a chiral handle and a reactive amine on a strained cyclopropane (B1198618) ring allows for the incorporation of this compound into a wide array of complex molecular architectures. This is particularly evident in the synthesis of natural products and their analogues. For instance, the total synthesis of complex alkaloids like (−)-cyclopamine has been achieved through highly convergent strategies that could be adapted to incorporate novel building blocks. nih.gov The principles of convergent synthesis, where complex fragments of a target molecule are synthesized independently and then coupled, are well-suited for the integration of specialized building blocks like this compound. nih.gov Furthermore, the development of self-assembly strategies using chiral building blocks has opened new avenues for creating complex, high-molecular-weight architectures with controlled stereochemistry. rsc.org

Contribution to New Synthetic Methodologies

The reactivity of the cyclopropylamine (B47189) moiety in this compound has been exploited in the development of new synthetic methodologies. The strained three-membered ring can undergo various ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds. For example, chiral lithium amides derived from similar chiral amines have been used in asymmetric aza-Michael additions to α,β-unsaturated esters, demonstrating the potential for developing new carbon-nitrogen bond-forming reactions. mdpi.com These methodologies are valuable for the synthesis of a wide range of chiral amines and their derivatives. mdpi.com

Precursor for the Development of Specific Chemical Inhibitors (molecular level)

This compound has proven to be a valuable precursor for the synthesis of potent and selective inhibitors of various enzymes, playing a crucial role in the design of new therapeutic agents.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitor Scaffolds (molecular mechanism)

Lysine-specific demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in gene regulation by demethylating histone H3. nih.govduke.edu Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. nih.govnih.gov The cyclopropylamine moiety of this compound serves as a key pharmacophore in a class of mechanism-based irreversible inhibitors of LSD1. duke.edunih.gov

The molecular mechanism of inhibition involves the oxidation of the cyclopropylamine by the FAD cofactor within the LSD1 active site. This oxidation generates a reactive cyclopropylimine intermediate which then covalently modifies the FAD cofactor, leading to the irreversible inactivation of the enzyme. nih.govnih.gov This mechanism is similar to that of the well-known monoamine oxidase inhibitor, tranylcypromine (B92988) (trans-2-phenylcyclopropylamine). duke.edu Researchers have designed and synthesized numerous derivatives of this compound to enhance potency and selectivity for LSD1 over other amine oxidases like MAO-A and MAO-B. nih.gov For example, the development of styrenylcyclopropylamine-based inhibitors has led to compounds with high biochemical and cellular potency. nih.govnih.gov Structural analyses of LSD1 in complex with these inhibitors have confirmed that substitutions on the N-(1-Phenylethyl) group can enhance binding affinity without altering the fundamental mechanism of FAD adduction. nih.gov

| Inhibitor Scaffold | Target | Mechanism of Action |

| Styrenylcyclopropylamine | LSD1 | Covalent modification of FAD cofactor nih.govnih.gov |

| N-Alkylated trans-2-Phenylcyclopropylamine | LSD1 | Enhanced non-covalent binding and FAD adduction nih.gov |

Cholinesterase Inhibitor Analogues (molecular interaction)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While direct analogues of this compound as cholinesterase inhibitors are not extensively documented in the provided results, the broader class of compounds containing a phenylethylamine or a cyclopropane moiety has been explored for this purpose.

The design of cholinesterase inhibitors often involves creating molecules that can interact with specific sites within the enzyme's active site gorge. nih.gov These interactions can include cation-π interactions with aromatic residues, hydrogen bonding, and hydrophobic interactions. nih.govmdpi.com For instance, the synthesis of hybrid molecules combining a known cholinesterase inhibitor like tacrine (B349632) with other molecular fragments has been a successful strategy to enhance inhibitory activity and target multiple sites within the enzyme. nih.gov The phenylethyl group of this compound could potentially engage in cation-π or hydrophobic interactions within the active site of cholinesterases. The design of novel cholinesterase inhibitors often involves computational modeling and molecular docking studies to predict and optimize these interactions. nih.govnih.gov

| Compound Class | Target Enzyme | Key Interactions |

| Tacrine-Steroidal Alkaloid Hybrids | AChE, BChE | Multi-site interactions in the enzymatic cavity nih.gov |

| 1,2,3-Triazole Derivatives | AChE, BChE | Cation-π interactions nih.govmdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral amines and cyclopropanes is a cornerstone of modern medicinal and materials chemistry. whiterose.ac.ukrsc.org For a molecule like n-(1-Phenylethyl)cyclopropanamine, which possesses two stereocenters, the development of highly efficient and stereoselective synthetic methods is paramount. Future research should focus on moving beyond classical resolution techniques, which are inherently limited to a 50% theoretical yield, towards more advanced asymmetric strategies. whiterose.ac.uk

Promising avenues include the exploration of novel chiral catalysts for cyclopropanation reactions. mdpi.com This could involve the design of new ligands for transition metal catalysts, such as rhodium or cobalt, which have shown efficacy in other cyclopropanation reactions. mdpi.comorganic-chemistry.org Additionally, the use of chiral auxiliaries in substrate-directed reactions presents a viable strategy. For instance, a three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a subsequent retro-aldol reaction could provide a pathway to enantiopure cyclopropane (B1198618) carboxaldehydes, which are precursors to the target amine. rsc.org

Furthermore, the development of methods starting from N-sulfinyl α-chloro ketimines has shown promise for the asymmetric synthesis of other chiral cyclopropylamines and could be adapted for this compound. nih.govthieme-connect.de A recent comprehensive review highlights numerous methods for preparing cyclopropylamine (B47189) derivatives, including adaptations of the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds, and Michael-initiated ring-closures, all of which have seen significant progress in enantioselective synthesis and could be explored. nih.govacs.org

Exploration of Unconventional Reactivity Patterns

The strained three-membered ring of cyclopropylamines imparts unique reactivity that is yet to be fully harnessed. nih.govacs.org Future investigations should delve into unconventional reaction pathways that can lead to novel molecular scaffolds. The ambiphilic nature of titanium-methylene carbenoid equivalents, for example, has been shown to be effective in the cyclopropanation of amides and could be explored for unique transformations of the this compound backbone. acs.org

Moreover, the palladium-catalyzed N-arylation of cyclopropylamines is a challenging but valuable transformation that could be further optimized for this compound, providing access to a diverse range of arylated derivatives. acs.org The influence of substituents on the phenylethyl moiety on the regioselectivity of such reactions, particularly with polyfluorinated systems, warrants further investigation. researchgate.net The development of methods for the direct functionalization of the cyclopropane ring, a notoriously difficult task, would also be a significant advancement.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. nih.gov For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its structure-property relationships. acs.orgnih.govmdpi.comphcogj.comresearchgate.net

Future computational studies could focus on several key areas. Firstly, modeling the transition states of potential asymmetric synthetic routes can help in the rational design of more efficient catalysts and reaction conditions. Secondly, DFT calculations can elucidate the electronic structure and reactivity of the molecule, predicting sites for electrophilic and nucleophilic attack and explaining its behavior in unconventional reactions. researchgate.net This can be particularly useful in understanding the mechanism of rhodium-catalyzed cycloaddition reactions of related cyclopropyl (B3062369) imines. nih.gov Finally, computational screening can be employed to predict the potential biological activity and pharmacokinetic properties of novel derivatives of this compound, guiding synthetic efforts towards molecules with desired therapeutic profiles. phcogj.comnih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is increasingly recognized as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. rsc.org The integration of this compound synthesis and derivatization into continuous flow processes represents a significant area for future research.

The cyclopropanation step itself is well-suited for flow chemistry. rsc.orgchemistryviews.orguva.nlnih.gov The use of immobilized catalysts in packed-bed reactors can facilitate catalyst recycling and product purification. chemistryviews.org Furthermore, the generation of reactive intermediates, such as diazo compounds, can be performed in situ under flow conditions, enhancing safety and control. rsc.orgnih.gov Two-phase dibromocyclopropanation reactions have also been successfully demonstrated in flow, offering a potential route to precursors of cyclopropylamines. syrris.com

Beyond the initial synthesis, flow chemistry can be applied to the continuous resolution of chiral amines and subsequent purification steps, such as liquid-liquid extraction and crystallization. whiterose.ac.ukrsc.orgwhiterose.ac.uk An integrated, multi-step flow synthesis of this compound and its derivatives would represent a significant advancement in the efficient and sustainable production of this class of compounds. nih.gov

Expanding the Scope of Biocatalytic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govwisc.edu The application of enzymes to the synthesis of chiral amines is a rapidly growing field, and there is significant potential for the biocatalytic production of this compound. rsc.org

Future research could focus on the discovery and engineering of enzymes for the key bond-forming steps. For instance, engineered variants of tryptophan synthase have shown promise in the synthesis of β-N-substituted-α-amino acids and could potentially be adapted for the synthesis of precursors to this compound. nih.govwisc.edu Furthermore, enzyme-catalyzed cyclopropanation reactions using engineered heme proteins are an exciting frontier. nih.gov The development of biocatalysts for the direct amination of a suitable cyclopropyl precursor would be a particularly elegant and efficient approach.

Investigation of Emerging Cyclopropane Chemistry Contexts

The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry and materials science. uva.nlnih.gov Future research should explore the incorporation of the this compound scaffold into novel chemical contexts.

One promising area is the development of novel ligands for asymmetric catalysis. The rigid cyclopropane backbone can provide a well-defined chiral environment for metal centers. Another avenue is the use of this compound as a building block in the synthesis of complex, biologically active molecules. Its constrained structure can be used to probe and control molecular conformations. Furthermore, the synthesis of 1-substituted cyclopropylamine derivatives has been shown to be a promising strategy for the development of inhibitors for enzymes such as histone demethylase KDM1A, suggesting a potential therapeutic application for derivatives of this compound. nih.gov The synthesis of cyclopropylamines through phase transfer catalysis also presents a scalable and cost-effective method that could be explored for this specific compound. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-Phenylethyl)cyclopropanamine hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Amine Protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect the cyclopropanamine moiety during intermediate steps.

Alkylation : Reaction of cyclopropanamine with 1-phenylethyl bromide under basic conditions (e.g., KCO in DMF) to form the secondary amine.

Deprotection and Hydrochloride Formation : Acidic cleavage (e.g., HCl in dioxane) to yield the final hydrochloride salt .

- Key Considerations : Optimize reaction time and temperature to minimize side reactions, especially with the sensitive cyclopropane ring.

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Employ a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and phenyl group integration.

Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHClN, MW 197.70) .

X-ray Crystallography : For absolute configuration determination, particularly if chirality is introduced during synthesis.

Q. What are the critical physicochemical properties of this compound hydrochloride?

- Methodological Answer : Key properties include:

- Molecular Weight : 197.70 g/mol.

- Hydrogen Bonding : Two hydrogen bond donors (NH and HCl) and one acceptor (amine), influencing solubility in polar solvents.

- Topological Polar Surface Area (TPSA) : 12 Ų, suggesting moderate membrane permeability .

- Stability : Store at 2–8°C under inert gas to prevent degradation of the cyclopropane ring.

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step of this compound synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or competing elimination. Strategies include:

Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve nucleophilicity of the amine.

Temperature Control : Maintain temperatures below 60°C to preserve the cyclopropane ring integrity .

Q. How to resolve contradictions in reported biological activities of cyclopropanamine derivatives?

- Methodological Answer : Discrepancies may stem from differences in target selectivity or assay conditions. Address by:

Target Profiling : Use high-throughput screening (HTS) against a panel of receptors (e.g., GPCRs, ion channels) to identify off-target effects.

Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).

Structural Analog Comparison : Compare activity with analogs like N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine to isolate substituent effects .

Q. What strategies improve enantiomeric purity of chiral this compound derivatives?

- Methodological Answer : For chiral resolution:

Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase.

Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopropane formation.

Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

pH Stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation via HPLC.

Oxidative Stress : Expose to HO (3%) and monitor by LC-MS for oxidation products.

Plasma Stability : Incubate with human plasma (1–24 hours) to assess esterase-mediated hydrolysis .

Q. Which techniques are optimal for studying receptor-ligand interactions with this compound?

- Methodological Answer : Use biophysical and computational methods:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized receptors.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., serotonin transporters) using software like GROMACS .

Q. How to design computational models to predict the biological targets of this compound?

- Methodological Answer : Leverage in silico tools:

Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB).

Pharmacophore Modeling : Identify essential features (e.g., amine group, aromatic ring) using Schrödinger’s Phase.

QSAR Analysis : Corrogate substituent effects with bioactivity data from analogs .

Q. What analytical methods ensure precise quantification of this compound in complex matrices?

- Methodological Answer :

Implement validated protocols:

HPLC-UV : C18 column, mobile phase: 60:40 acetonitrile:20 mM ammonium acetate, detection at 210 nm.

LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 198.1 → 154.1 for quantification).

Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to remove biological matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.